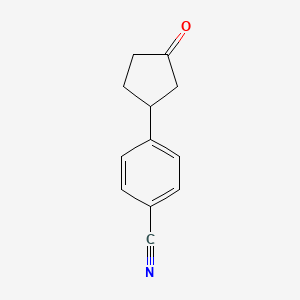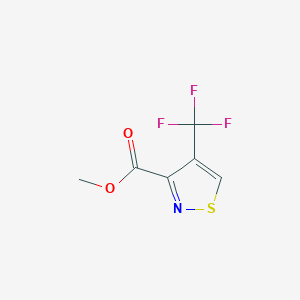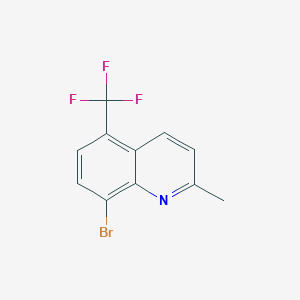![molecular formula C39H40NO3PS B6291475 [S(R)]-N-[(S)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2160535-57-7](/img/structure/B6291475.png)
[S(R)]-N-[(S)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely exhibits chirality due to the presence of stereocenters (indicated by the S® notation). Chiral molecules have non-superimposable mirror images and often play important roles in biological systems .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of carbon-carbon and carbon-nitrogen bonds, and the introduction of the diphenylphosphino and methoxyphenyl groups. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of stereocenters. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their relative positions in the molecule. For example, the phosphino group might act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Properties such as solubility, melting point, boiling point, and optical activity would depend on the exact structure of the molecule. Chiral molecules like this one can exhibit optical activity, rotating plane-polarized light .Applications De Recherche Scientifique
Organic Synthesis
This compound can serve as a chiral ligand in organic synthesis, particularly in asymmetric catalysis . Its structure, which includes a diphenylphosphanyl group and a sulfinamide moiety, can facilitate the formation of chiral centers in target molecules. This is crucial for synthesizing enantiomerically pure pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, the compound’s ability to act as a phosphine ligand can be harnessed to create complex molecules with potential therapeutic effects. It could be used to develop novel treatments by influencing the stereochemistry of biologically active compounds .
Material Science
The xanthene backbone of the compound provides a rigid framework that could be utilized in the design of new materials. For instance, it could be incorporated into polymeric materials to enhance their mechanical properties or to create novel optoelectronic devices .
Catalysis
The compound’s phosphine and sulfinamide groups make it a candidate for use as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon bond formation processes. This can lead to more efficient and selective industrial chemical processes .
Environmental Science
In environmental science, this compound could be explored for its potential use in removing pollutants from the environment. Its chemical structure may allow it to bind to certain contaminants, facilitating their extraction and degradation .
Analytical Chemistry
The compound’s unique structure could be applied in analytical chemistry as a chiral derivatizing agent . It can be used to determine the enantiomeric composition of racemic mixtures, which is vital in the quality control of pharmaceuticals .
Nanotechnology
Due to its complex structure, the compound might be used in nanotechnology to create molecular machines or as building blocks for nanoscale structures, which could have applications ranging from drug delivery to nanoelectronics .
Agricultural Chemistry
Lastly, the compound could find applications in agricultural chemistry as a precursor for the synthesis of agrochemicals. Its ability to form chiral molecules can be essential for developing new pesticides or fertilizers that are more effective and environmentally friendly .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40NO3PS/c1-38(2,3)45(41)40-35(27-23-25-28(42-6)26-24-27)31-19-13-20-32-36(31)43-37-33(39(32,4)5)21-14-22-34(37)44(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-26,35,40H,1-6H3/t35-,45?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMJYVKSJQTCR-TUIDWXDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)OC)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40NO3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)
![[S(R)]-N-[(S)-[3,5-bis(trifluoromethyl)phenyl][2- (diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291455.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291472.png)
![(4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide](/img/structure/B6291484.png)